4'-Chlorobiphenyl-4-carbonyl chloride
Description
Contextualization within Biphenyl (B1667301) Chemistry Research
The biphenyl moiety, consisting of two connected phenyl rings, is a foundational structure in many areas of chemical science. sigmaaldrich.com Biphenyl derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). sigmaaldrich.combiosynth.com Many biologically active compounds, including anti-inflammatory drugs and anti-cancer agents, feature a biphenyl core, which can influence the molecule's solubility, metabolic stability, and binding affinity to biological targets. biosynth.com The functionalization of the biphenyl skeleton is a key area of research, as it allows chemists to tune the electronic and steric properties of molecules for specific applications. accustandard.com Compounds like 4'-Chlorobiphenyl-4-carbonyl chloride are direct products of this research, designed to serve as ready-made components for synthesizing more elaborate, high-value biphenyl-containing molecules.
Significance as a Versatile Synthetic Building Block
The utility of this compound as a synthetic building block stems from its dual functionality. The molecule possesses two key reactive centers that can be addressed with high selectivity.
The primary site of reactivity is the carbonyl chloride (or acyl chloride) group. Acyl chlorides are among the most reactive derivatives of carboxylic acids, making them highly efficient acylation agents. fishersci.com This functional group readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles. scbt.com For instance:
Reaction with alcohols yields esters.
Reaction with amines produces amides.
Reaction with carboxylate salts forms carboxylic acid anhydrides. scbt.com
This high reactivity allows for the facile introduction of the 4'-chlorobiphenyl moiety onto other molecules, a crucial step in the synthesis of numerous target compounds. nih.govsigmaaldrich.com The conversion is typically rapid and efficient, often proceeding under mild conditions.
The second functional site is the chloro group on the second phenyl ring. While less reactive than the acyl chloride, this aryl chloride group serves as a handle for further molecular elaboration, most notably through metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Ullmann reactions. sigmaaldrich.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4'-position, enabling the synthesis of complex, unsymmetrically substituted biaryl and terphenyl systems.
This combination of a highly reactive acylating agent on one ring and a site for cross-coupling on the other makes this compound a powerful and versatile tool for the multi-step synthesis of complex organic molecules.
Chemical and Physical Data
Table 1: Physicochemical Properties of this compound (Estimated)
This data is estimated based on the structure and properties of analogous compounds.
| Identifier | Value |
|---|---|
| IUPAC Name | 4'-(chloro)biphenyl-4-carbonyl chloride |
| Molecular Formula | C13H8Cl2O |
| Molecular Weight | 251.11 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Higher than its carboxylic acid precursor (>288 °C) |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., Dichloromethane, THF) and reactive with protic solvents (e.g., water, alcohols) |
Table 2: Physicochemical Properties of 4'-Chlorobiphenyl-4-carboxylic acid (Precursor)
This data is for the precursor compound, CAS Number 5748-41-4. scbt.com
| Identifier | Value |
|---|---|
| CAS Number | 5748-41-4 |
| Alternate Name | 4-(4-Chlorophenyl)benzoic acid |
| Molecular Formula | C13H9ClO2 |
| Molecular Weight | 232.66 g/mol |
| Melting Point | 288-291 °C |
Properties
CAS No. |
43007-85-8 |
|---|---|
Molecular Formula |
C13H8Cl2O |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
4-(4-chlorophenyl)benzoyl chloride |
InChI |
InChI=1S/C13H8Cl2O/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H |
InChI Key |
YKQYDMMGXFPAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chlorobiphenyl 4 Carbonyl Chloride
Established Reaction Pathways
Traditional synthesis of 4'-Chlorobiphenyl-4-carbonyl chloride relies on several well-documented reaction pathways, including acylation, chlorination of precursors, and Grignard reaction-based constructions.
Acylation Approaches Utilizing Carbonyl Source Reagents
Acylation reactions represent a fundamental approach to constructing the carbonyl moiety of the target molecule. One common strategy involves the Friedel-Crafts acylation of 4-chlorobiphenyl (B17849). While direct acylation to form the carbonyl chloride is not typical, a related two-step process is often employed. This begins with the acylation of 4-chlorobiphenyl using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 4-acetyl-4'-chlorobiphenyl. nih.gov The resulting ketone can then be oxidized to the corresponding carboxylic acid, which subsequently undergoes chlorination.
A more direct and modern acylation method is carbonylative coupling. For instance, palladium-catalyzed carbonylative Suzuki coupling reactions can introduce a carbonyl group while simultaneously forming the biphenyl (B1667301) C-C bond. researchgate.net In such a reaction, an aryl halide and an arylboronic acid are coupled in the presence of carbon monoxide and a palladium catalyst. researchgate.net This method offers an efficient route to aryl ketones, which are direct precursors to the target carboxylic acid and carbonyl chloride. researchgate.net
Chlorination Techniques Applied to Biphenyl Precursors
The most direct and widely used method for synthesizing this compound is the chlorination of its corresponding carboxylic acid precursor, 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid. scbt.comchemicalbook.com This transformation is a standard procedure in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired acyl chloride. The reaction is typically performed in an inert solvent, and the byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) are gaseous, which simplifies product purification.
| Reagent | Typical Conditions | Advantages |
| Thionyl Chloride (SOCl₂) | Reflux in neat reagent or inert solvent (e.g., toluene) | Inexpensive, volatile byproducts |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, THF) at room temp., often with a DMF catalyst | Milder conditions, volatile byproducts |
Another approach involves the direct chlorination of the biphenyl backbone itself. Reacting biphenyl with chlorine gas in the presence of a ring-chlorination catalyst can produce 4-chlorobiphenyl. google.comnih.gov This product would then need to undergo further functionalization at the 4'-position to introduce the carbonyl chloride group, for example, through Friedel-Crafts acylation followed by oxidation and chlorination as described previously.
Grignard Reaction-Based Syntheses
Grignard reactions offer a versatile method for carbon-carbon bond formation and can be adapted for the synthesis of the 4'-chlorobiphenyl backbone and the introduction of the carbonyl group. A common strategy involves the reaction of a Grignard reagent with a carbonyl source.
One plausible pathway begins with the formation of a Grignard reagent from a suitable halogenated precursor, such as 4-bromo-4'-chlorobiphenyl. This organomagnesium compound can then be reacted with carbon dioxide (CO₂) in an anhydrous ether solvent, followed by an acidic workup. This carboxylation step yields 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid, which is then converted to the target carbonyl chloride via standard chlorination methods.
Alternatively, direct addition of Grignard reagents to acid chlorides can be employed to form ketones, which are precursors to the desired compound. wisc.edu However, controlling the reactivity to prevent the formation of tertiary alcohol byproducts can be challenging. wisc.edu Specialized reaction conditions and reagents are often necessary to moderate the Grignard reagent's reactivity. wisc.edu
Novel and Optimized Synthetic Routes
Recent advancements in synthetic chemistry have led to the development of more efficient, higher-yielding, and catalytically driven methods for preparing biphenyl compounds and their derivatives.
Innovations in Reagent Systems for Enhanced Yields
To address the challenges of traditional methods, particularly the high reactivity of Grignard reagents, innovative reagent systems have been developed. For instance, in the synthesis of aryl ketones (precursors to the target compound) via Grignard addition to acid chlorides, the use of additives like bis[2-(N,N-dimethylamino)ethyl] ether has been shown to moderate the reactivity of the Grignard reagent. wisc.edu This moderation prevents the secondary reaction of the newly formed ketone, thus leading to significantly higher yields of the desired product. wisc.edu This approach represents a refinement of the classic Grignard reaction, offering better control and efficiency.
Development of Catalyst-Assisted Preparations
The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biphenyl compounds. The Suzuki-Miyaura coupling reaction is a particularly powerful tool for this purpose. researchgate.net This reaction involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide.
For the synthesis of the 4'-chlorobiphenyl core, one could couple 4-chlorophenylboronic acid with a 4-halobenzoyl chloride derivative or 4-halobenzoic acid ester. A notable example demonstrated the palladium-catalyzed synthesis of 4-chlorobenzophenone (B192759) from 4-chlorobenzoyl chloride and phenylboronic acid, achieving a yield of 98%. nih.gov This ketone can then be further processed. The use of specialized phosphine (B1218219) ligands can enhance catalyst activity and stability, leading to high product yields of 90-95% even at low catalyst loadings. researchgate.net
Table of Catalyst Systems in Suzuki Coupling for Biphenyl Synthesis
| Catalyst | Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Dicyclohexyl(2-(2,6-dimethoxyphenyl)-1H-inden-1-yl)phosphane | K₃PO₄ | Toluene/H₂O | 95% | researchgate.net |
These catalyst-assisted methods provide a highly efficient and modular route to the 4'-chlorobiphenyl framework, which can then be readily converted to the final carbonyl chloride product.
Green Chemistry Principles in this compound Synthesis
Solvent-Free and Reduced-Solvent Methodologies
Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health and safety risks. Green chemistry encourages the reduction or complete elimination of these solvents. In the context of synthesizing the biphenyl backbone of this compound, several innovative approaches are being explored.
One prominent green alternative is the use of water as a reaction medium. researchgate.net For instance, the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming the carbon-carbon bond in biphenyl structures, has been successfully performed in aqueous media. researchgate.net This approach often utilizes water-soluble catalysts and ligands, eliminating the need for hazardous organic solvents. researchgate.net Another strategy involves performing reactions under solvent-free conditions, where the reactants are mixed directly, often with gentle heating or grinding. wjpmr.comcmu.edu This method, also known as solid-state synthesis, can lead to higher yields, shorter reaction times, and a significant reduction in waste. cmu.edu
Key Research Findings in Reduced-Solvent Methodologies:
| Methodology | Description | Advantages |
| Aqueous Phase Suzuki-Miyaura Coupling | Cross-coupling of an aryl halide with an aryl boronic acid in water, often using a water-soluble palladium catalyst. researchgate.net | Eliminates hazardous organic solvents, simplifies product isolation, and can lead to high yields at room temperature. researchgate.net |
| Solvent-Free Grinding | Reactants are physically ground together in a mortar and pestle, sometimes with a catalytic amount of a solid acid or base. wjpmr.com | Avoids solvents entirely, reduces energy consumption, and can be highly efficient for certain reactions. wjpmr.com |
| Microemulsion Systems | Reactions are carried out in a microemulsion system formed by water, an alcohol, and an alkali, which can facilitate the reaction of halogenated aromatic compounds with a Pd/C catalyst. google.com | Lowers catalyst cost, shortens reaction time, provides high yields, and is non-polluting. google.com |
These methodologies demonstrate a significant shift away from conventional, solvent-heavy processes, aligning the synthesis of biphenyl derivatives with the principles of green and sustainable chemistry. unibo.it
Atom Economy Considerations in Reaction Design
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comjocpr.com A reaction with high atom economy is one that generates minimal or no waste byproducts. jocpr.com
For the synthesis of the 4'-chlorobiphenyl core, coupling reactions are typically employed. The atom economy of these reactions can vary:
Suzuki-Miyaura Coupling: This reaction involves an organoboron compound and an organohalide. While highly effective, the generation of boronic acid waste and halide salts reduces its atom economy.
Ullmann Coupling: This method uses copper to couple two aryl halides. It suffers from low atom economy due to the formation of stoichiometric copper halide waste.
To improve atom economy, chemists focus on designing catalytic reactions that minimize waste. researchgate.net Catalytic cycles, by definition, use a small amount of a substance to facilitate the reaction without being consumed, leading to less waste compared to stoichiometric reagents. researchgate.net The ideal synthesis would involve a catalytic, solvent-free addition reaction, representing the pinnacle of atom-economical design. rsc.org
Comparison of Atom Economy in Biphenyl Synthesis Reactions:
| Reaction Type | General Equation | Atom Economy Consideration |
| Addition Reaction | A + B → C | 100% atom economical; all atoms from A and B are in product C. rsc.org |
| Coupling Reaction (e.g., Suzuki) | Ar-X + Ar'-B(OH)₂ → Ar-Ar' + X-B(OH)₂ | Lower atom economy due to the formation of inorganic salt byproducts. jocpr.com |
| Rearrangement Reaction | A → B | 100% atom economical as it is an intramolecular process. jocpr.com |
Phase Transfer Catalysis in Synthetic Schemes
Phase Transfer Catalysis (PTC) is a powerful technique in green chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgptfarm.pl This is achieved by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs. crdeepjournal.org
The use of PTC offers several environmental and economic benefits. buchler-gmbh.com It can eliminate the need for expensive, hazardous, and anhydrous organic solvents, as the reaction can often be run in a biphasic system with water. buchler-gmbh.com This methodology also allows for the use of inexpensive and less hazardous inorganic bases like sodium hydroxide, and reactions can often be performed under milder conditions, reducing energy consumption. buchler-gmbh.comphasetransfer.com
In the synthesis of biphenyl derivatives and related compounds, PTC can be applied to various reaction types, including nucleophilic substitutions and oxidations. For example, in the preparation of precursors to this compound, PTC could be employed for alkylation or etherification steps, increasing yields and reducing cycle times while adhering to green chemistry principles. crdeepjournal.org The operational simplicity and scalability of PTC make it an attractive option for industrial applications. buchler-gmbh.com
Advantages of Phase Transfer Catalysis in Synthesis:
| Feature | Benefit |
| Biphasic System | Eliminates the need for hazardous, anhydrous organic solvents; often uses water. buchler-gmbh.com |
| Catalyst Action | Facilitates reactions between reagents in immiscible phases, increasing reaction rates. crdeepjournal.org |
| Mild Conditions | Reactions can often be run at lower temperatures, saving energy. buchler-gmbh.com |
| Reagent Use | Allows the use of inexpensive and safer inorganic bases and reagents. phasetransfer.com |
| Waste Reduction | Minimizes solvent waste and can lead to cleaner reactions with higher yields. ptfarm.pl |
Chemical Reactivity and Transformation of 4 Chlorobiphenyl 4 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon in the acyl chloride group of 4'-Chlorobiphenyl-4-carbonyl chloride is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This high degree of electrophilicity makes it susceptible to attack by a wide range of nucleophiles, leading to substitution of the chloride ion. This class of reactions is fundamental to the utility of acyl chlorides in organic synthesis.
Formation of Esters via Alcoholysis
This compound readily reacts with alcohols and phenols in a process known as alcoholysis to form the corresponding esters. This reaction is a common method for synthesizing esters, particularly when the corresponding carboxylic acid is not suitable for direct esterification. The reaction proceeds through a nucleophilic addition-elimination mechanism. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the chloride ion, which is an excellent leaving group, and deprotonation of the attacking alcohol to yield the final ester product and hydrogen chloride.
The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. This base serves to neutralize the hydrogen chloride byproduct, preventing it from protonating the alcohol reactant and rendering it non-nucleophilic.
Table 1: Illustrative Examples of Ester Synthesis via Alcoholysis
Amide Synthesis Through Aminolysis
In a reaction analogous to alcoholysis, this compound undergoes aminolysis upon treatment with primary and secondary amines to produce the corresponding amides. This reaction is typically rapid and exothermic. The mechanism is also a nucleophilic addition-elimination, where the nitrogen atom of the amine acts as the nucleophile.
Due to the basic nature of amines, two equivalents of the amine are often employed. The first equivalent acts as the nucleophile, while the second equivalent neutralizes the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. Alternatively, an external non-nucleophilic base like pyridine can be used, which allows for the use of only one equivalent of the valuable amine.
Table 2: Illustrative Examples of Amide Synthesis via Aminolysis
Electrophilic Aromatic Acylation Reactions
Beyond its utility in nucleophilic substitution reactions, this compound can also serve as an acylating agent in electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation.
Friedel-Crafts Acylation Applications
In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), the acyl chloride can acylate other aromatic compounds. The Lewis acid coordinates to the carbonyl oxygen, and assists in the departure of the chloride, forming a highly electrophilic acylium ion. This acylium ion is the active electrophile in the reaction.
Introduction of Acyl Groups into Aromatic Systems
The generated acylium ion is then attacked by an electron-rich aromatic ring, such as benzene (B151609) or its derivatives, leading to the formation of a new carbon-carbon bond. This reaction introduces the entire 4'-chlorobiphenyl-4-carbonyl moiety onto the target aromatic system, resulting in the formation of a diaryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the product, a ketone, is generally less reactive than the starting aromatic compound, which prevents multiple acylations from occurring.
Table 3: Illustrative Examples of Friedel-Crafts Acylation
Hydrolytic Pathways and Carboxylic Acid Formation
Acyl chlorides are highly reactive towards water and will readily undergo hydrolysis to form the corresponding carboxylic acid. In the case of this compound, this reaction yields 4'-Chlorobiphenyl-4-carboxylic acid and hydrogen chloride. This reaction is typically rapid and can occur simply upon exposure to atmospheric moisture. For this reason, acyl chlorides must be handled under anhydrous conditions to prevent unwanted hydrolysis. The mechanism is another example of nucleophilic acyl substitution, with water acting as the nucleophile.
This hydrolytic instability underscores the high reactivity of the acyl chloride functional group and is a key consideration in the handling and storage of this compound. The formation of the carboxylic acid can be intentional, for instance, if the acyl chloride was prepared as an activated intermediate from a less reactive carboxylic acid and needs to be converted back.
Advanced Mechanistic Studies of Carbonyl Chloride Reactions
The reactivity of this compound, as with other acyl chlorides, is governed by the principles of nucleophilic acyl substitution. chemistrysteps.com Advanced mechanistic studies delve into the nuanced factors that control the reaction rates and outcomes, moving beyond simple reaction schemes to explore the underlying energetics and competing pathways. These studies are crucial for optimizing synthetic routes and achieving desired product selectivity.
Role of Leaving Group Ability
The high reactivity of acyl chlorides, including this compound, in nucleophilic acyl substitution reactions is fundamentally attributed to the nature of the chloride ion as a leaving group. doubtnut.comwikipedia.org In the context of these reactions, a good leaving group is a species that is stable on its own after detaching from the parent molecule. khanacademy.org The stability of the leaving group is inversely related to its basicity; weaker bases make better leaving groups. doubtnut.com
The chloride ion (Cl⁻) is the conjugate base of a strong acid, hydrochloric acid (HCl). This means that Cl⁻ is a very weak base and, consequently, an excellent leaving group. doubtnut.com During a nucleophilic acyl substitution reaction, a nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate is facilitated by the expulsion of the chloride ion, which can readily accommodate the negative charge. wikipedia.orglibretexts.org
The relative reactivity of carboxylic acid derivatives is directly correlated with the leaving group's ability, following a general trend:
Acyl chloride > Acid anhydride (B1165640) > Ester > Amide doubtnut.com
This hierarchy is explained by the basicity of the respective leaving groups:
Cl⁻ < RCOO⁻ < RO⁻ < NH₂⁻
Because chloride is the best leaving group in this series, acyl chlorides are the most reactive acyl compounds. doubtnut.com This inherent reactivity allows this compound to be an effective precursor for the synthesis of other biphenyl (B1667301) derivatives, such as esters, amides, and anhydrides, under mild conditions. chemistrysteps.com
| Derivative Class | Leaving Group | pKa of Conjugate Acid | Leaving Group Ability | Relative Reactivity |
| Acyl Chloride | Cl⁻ | -7 | Excellent | Very High |
| Acid Anhydride | RCOO⁻ | ~4.8 | Good | High |
| Ester | RO⁻ | ~16 | Poor | Moderate |
| Amide | NH₂⁻ | ~38 | Very Poor | Low |
Competing Reaction Pathways and Selectivity
While the nucleophilic acyl substitution mechanism is central to the chemistry of this compound, detailed kinetic and product studies, particularly on substituted benzoyl chlorides, reveal a more complex mechanistic landscape. rsc.orgrsc.org Rather than a single, invariant pathway, these compounds can react through multiple, competing channels, with the dominant pathway being highly sensitive to the reaction environment and substrate structure. rsc.org
Research on the solvolysis (reaction with the solvent) of benzoyl chlorides in various aqueous solvent mixtures has provided strong evidence for the coexistence of at least two distinct reaction mechanisms. rsc.orgrsc.org These are generally characterized as:
A Carbonyl Addition-Elimination Pathway: This is the classic mechanism involving the formation of a tetrahedral intermediate. This pathway is typically dominant in less aqueous, less ionizing media. rsc.org
An Sₙ2-like Pathway: This pathway involves a more concerted process where the nucleophile attacks and the leaving group departs without the formation of a distinct intermediate. This channel is more sensitive to the nucleophilicity of the solvent and becomes more significant in highly aqueous media. rsc.org
The presence of the 4'-chloro substituent on the biphenyl ring of this compound influences the electronic properties of the carbonyl group, affecting the rates of these competing pathways. The balance between these channels can be shifted by changing the solvent system. For instance, in reactions involving a mixture of water and an alcohol, the compound can react with either nucleophile to produce a carboxylic acid or an ester, respectively.
The selectivity (S) of the reaction, defined as the ratio of ester to acid products normalized for the mole fraction of the solvents, is not constant. rsc.org Studies on related substituted benzoyl chlorides show that as the proportion of water in an alcohol-water mixture increases, the selectivity value often changes in a non-linear fashion. rsc.org It may initially increase before reaching a plateau or decreasing, which is interpreted as a shift in the dominant reaction mechanism from the addition-elimination channel to the Sₙ2-like channel. rsc.org
This mechanistic duality is a key finding of advanced studies. It demonstrates that the reactivity of an acyl chloride like this compound cannot be described by a single mechanism. Instead, it exists on a mechanistic spectrum, with the precise pathway and resulting product distribution being a function of specific reaction conditions.
| Substrate (Z-C₆H₄COCl) | Solvent System (Ethanol-Water) | Selectivity Trend | Inferred Mechanistic Shift |
| p-Methylbenzoyl chloride | Increasing % Water | S initially increases, then plateaus/decreases | Occurs in more alcohol-rich media |
| Benzoyl chloride | Increasing % Water | S initially increases, then plateaus/decreases | Occurs at intermediate water content |
| p-Chlorobenzoyl chloride | Increasing % Water | S initially increases, then plateaus/decreases | Occurs in more water-rich media |
This table is illustrative, based on trends observed for para-substituted benzoyl chlorides, which provide a model for the behavior of this compound. rsc.org
Applications of 4 Chlorobiphenyl 4 Carbonyl Chloride in Complex Molecule Synthesis
Intermediate in Pharmaceutical and Agrochemical Synthesis
The structural motif of 4'-Chlorobiphenyl-4-carbonyl chloride is a key component in a variety of biologically active compounds. Its utility as a precursor allows for the introduction of the 4-chlorobiphenyl (B17849) moiety, which is known to influence the pharmacological and pesticidal properties of molecules.
Precursor to Biologically Active Scaffold Synthesis
The 4'-chlorobiphenyl structure is a recognized pharmacophore in medicinal chemistry. The reactivity of the carbonyl chloride group in this compound allows for its facile incorporation into more complex molecular architectures, serving as a foundational scaffold for the development of new therapeutic agents. For instance, the biphenylacetic acid derivative, Felbinac, a non-steroidal anti-inflammatory drug, can be synthesized from precursors related to the biphenyl (B1667301) scaffold, highlighting the pharmaceutical relevance of this structural class. While direct synthesis from this compound is one of several potential routes, the core structure is of clear importance.
In the agrochemical sector, biphenyl derivatives are crucial for the development of modern fungicides. A notable example is the fungicide Boscalid, which contains a 2-amino-4'-chlorobiphenyl core. patsnap.com The synthesis of this key intermediate often involves Suzuki coupling reactions with precursors such as 4-chlorophenylboronic acid. patsnap.com The structural similarity underscores the importance of the 4'-chlorobiphenyl unit in designing effective agricultural products. The use of this compound provides a direct route to introduce this essential moiety into potential new fungicidal candidates.
| Compound Class | Example of Biologically Active Molecule | Therapeutic/Application Area |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Felbinac | Anti-inflammatory |
| Fungicides | Boscalid | Agrochemical |
Enabling Divergent Synthesis of Chemical Libraries
The creation of chemical libraries is a cornerstone of modern drug discovery and materials science, allowing for the rapid screening of thousands of compounds for desired properties. Divergent synthesis, a strategy that generates a wide range of structurally diverse molecules from a common intermediate, is particularly powerful in this context.
This compound is an ideal starting material for such synthetic strategies. Its reactive acyl chloride handle can be readily reacted with a diverse set of nucleophiles, such as amines, alcohols, and thiols, to generate a library of amides, esters, and thioesters, respectively. This approach allows for the systematic modification of one part of the molecule while keeping the core 4'-chlorobiphenyl scaffold constant. This method is instrumental in exploring the structure-activity relationships (SAR) of new compound series, helping to identify key structural features responsible for biological activity or material properties. The principles of combinatorial chemistry, where large numbers of compounds are synthesized simultaneously, can be effectively applied using this compound as a versatile building block to generate extensive and diverse chemical libraries for high-throughput screening. nih.gov
Contributions to Fine Chemical and Dye Synthesis
The reactivity of this compound also extends to the synthesis of fine chemicals and dyes. The biphenyl core is a common structural element in a variety of organic molecules used in specialized applications.
In the realm of dye chemistry, the 4'-chlorobiphenyl moiety can be incorporated into azo dyes. Azo dyes, characterized by the -N=N- linkage, are a large and important class of colorants. The synthesis typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. While direct use of this compound in the coupling step is not the standard procedure, its derivatives, such as amino-functionalized 4'-chlorobiphenyls, can serve as the diazo component. The resulting dyes can exhibit a range of colors and are used in various applications, including the dyeing of polyester (B1180765) fabrics. nih.govmdpi.com The properties of the final dye, such as color fastness and intensity, can be tuned by the nature of the substituents on the biphenyl ring system.
Utilization in Polymer and Materials Science Research
The rigid and stable nature of the biphenyl unit makes this compound an attractive monomer or precursor in the field of polymer and materials science. Its incorporation into polymer chains can impart desirable properties such as high thermal stability, mechanical strength, and liquid crystallinity.
Monomer or Precursor in Specialty Polymer Development
This compound can be utilized as a monomer in the synthesis of high-performance polymers such as aramids and polyesters. Aramids, or aromatic polyamides, are known for their exceptional strength and heat resistance. They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic diacid chloride. By reacting this compound with an aromatic diamine, a novel aramid polymer with a pendant 4-chlorophenyl group can be produced. nih.govpreprints.org These polymers are of interest for applications requiring robust materials that can withstand harsh environments.
Similarly, it can be used to synthesize polyesters and poly(ester-amide)s with unique properties. upc.edursc.orgresearchgate.netresearchgate.net The biphenyl unit can also be a key component in the synthesis of liquid crystalline polymers (LCPs). dtic.milresearchgate.netdtic.milmdpi.comwikipedia.org LCPs are a class of materials that exhibit properties of both liquids and solids. The rigid, rod-like structure of the biphenyl moiety can promote the formation of ordered liquid crystalline phases in the polymer melt or solution, leading to materials with high tensile strength and modulus.
| Polymer Type | Potential Monomer/Precursor | Key Properties |
| Aramids (Aromatic Polyamides) | This compound + Aromatic Diamine | High strength, thermal stability |
| Liquid Crystalline Polymers (LCPs) | Biphenyl-containing monomers | High tensile strength, modulus |
| Polyesters | This compound + Diol | Thermal stability |
| Poly(ester-amide)s | This compound + Amino-alcohol | Tunable properties |
Incorporation into Functional Polymers and Nanocomposites
Beyond its role as a primary monomer, this compound can be used to functionalize existing polymers and nanoparticles. The acyl chloride group can react with hydroxyl or amine groups on the surface of a polymer or nanoparticle, covalently attaching the 4'-chlorobiphenyl moiety. This surface modification can alter the properties of the material, for example, by increasing its hydrophobicity or enhancing its compatibility with other materials in a composite.
Surface Modification and Grafting Applications
The highly reactive acyl chloride group of this compound makes it a prime candidate for the chemical functionalization of surfaces, a critical process in materials science for tailoring surface properties such as wettability, adhesion, and biocompatibility. The primary mechanism involves the covalent attachment of the 4'-chlorobiphenyl moiety to substrates that possess nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups.
This "grafting to" approach allows for the creation of robust, chemically-bound monolayers on various materials. For instance, silica (B1680970) surfaces, rich in silanol (B1196071) (Si-OH) groups, or amine-functionalized polymers can be modified by reaction with this compound to form stable ester or amide linkages, respectively. This process anchors the rigid, well-defined chlorobiphenyl group to the surface.
While direct studies detailing the use of this compound are specific, the principle is well-established with analogous molecules. Research on 4'-substituted-4-mercaptobiphenyls demonstrates their ability to form highly ordered self-assembled monolayers (SAMs) on gold and silver surfaces. tu-dresden.denyu.edunih.gov These studies underscore the tendency of the biphenyl framework to create dense, stable, and well-oriented layers. The covalent grafting of the 4'-chlorobiphenyl group via the carbonyl chloride function offers a method to achieve similar surface architectures on a wider variety of non-metallic substrates.
Furthermore, the functionalization of carbon nanotubes with a similar compound, 4-chlorobenzoyl chloride, has been shown to be a key step in grafting polymers onto their surface, significantly altering the composite's electrical properties. dtic.mil This suggests a potential application for this compound in modifying carbon-based materials to improve their interface with polymer matrices in advanced composites.
The table below illustrates potential surface modification applications.
| Substrate Material | Surface Functional Group | Linkage Formed | Potential Application |
| Silica, Glass | Hydroxyl (-OH) | Ester | Modifying surface energy, creating hydrophobic coatings |
| Amine-functionalized Polymer | Amine (-NH₂) | Amide | Improving adhesion, creating biocompatible surfaces |
| Carbon Nanotubes | (Induced) Hydroxyl/Amine | Ester/Amide | Enhancing dispersion in polymer nanocomposites |
| Metal Oxides (e.g., TiO₂) | Hydroxyl (-OH) | Ester | Altering electronic properties, sensor development |
Role in the Synthesis of Biphenyl Derivatives and Analogs
This compound serves as a pivotal precursor for synthesizing a wide array of biphenyl derivatives, leveraging the reactivity of the acyl chloride functional group.
Preparation of Substituted Biphenyls
The acyl chloride is an activated carboxylic acid derivative, enabling facile reactions with a broad range of nucleophiles to produce new substituted biphenyls. Two primary classes of reactions are particularly noteworthy:
Amide and Ester Synthesis: It reacts readily and often exothermically with primary and secondary amines to yield N-substituted 4'-chlorobiphenyl-4-carboxamides. libretexts.orgcommonorganicchemistry.com Similarly, reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine (B92270), produces the corresponding esters. These reactions are fundamental in organic synthesis for creating diverse molecular structures.
Friedel-Crafts Acylation: This compound can act as an acylating agent in Friedel-Crafts reactions. nih.govorganic-chemistry.org When reacted with an aromatic compound (e.g., benzene (B151609), toluene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), it forms a new carbon-carbon bond, yielding a diaryl ketone. This reaction is a powerful tool for constructing more complex molecular frameworks based on the biphenyl core.
The following table summarizes these synthetic transformations.
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Class |
| Amidation | Primary/Secondary Amine (R-NH₂ or R₂NH) | Aprotic solvent, often with a base (e.g., triethylamine) | N-substituted 4'-chlorobiphenyl-4-carboxamide |
| Esterification | Alcohol (R-OH) | Base (e.g., pyridine) | 4'-chlorobiphenyl-4-carboxylate ester |
| Friedel-Crafts Acylation | Aromatic Compound (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | Diaryl Ketone (e.g., (4'-chlorobiphenyl-4-yl)(phenyl)methanone) |
Structure-Activity Relationship (SAR) Studies via Analog Synthesis
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and materials science for understanding how a molecule's structure correlates with its function, be it biological activity or a physical property. These studies require the systematic synthesis and testing of a library of related compounds (analogs).
This compound is an ideal starting scaffold for creating such libraries. Its defined, rigid biphenyl core provides a constant structural element, while the reactive carbonyl chloride handle allows for the easy introduction of diverse functional groups. By reacting the single starting material with a wide variety of commercially available amines or alcohols, researchers can generate a large library of amide or ester analogs.
In a typical SAR study, this library of new biphenyl derivatives would be screened for a specific property (e.g., inhibitory activity against a particular enzyme). By comparing the activity of analogs with different "R" groups, scientists can deduce which chemical features (e.g., size, charge, hydrogen-bonding capability) are important for the desired effect. This knowledge guides the design of next-generation molecules with improved performance. The 4'-chloro substituent also provides a site for potential further modification and serves as a bulky, lipophilic group that influences molecular interactions.
A hypothetical SAR library generated from this compound is outlined below.
| Starting Material | Reactant (Amine) | Resulting Analog (Amide) | Variable Group (R) | Purpose of Variation |
| This compound | Aniline | N-phenyl-4'-chlorobiphenyl-4-carboxamide | Phenyl | Introduce aromatic interaction potential |
| This compound | Benzylamine | N-benzyl-4'-chlorobiphenyl-4-carboxamide | Benzyl | Add flexibility and aromatic group |
| This compound | Cyclohexylamine | N-cyclohexyl-4'-chlorobiphenyl-4-carboxamide | Cyclohexyl | Probe effect of bulky, non-aromatic group |
| This compound | Morpholine | (4'-chlorobiphenyl-4-yl)(morpholino)methanone | Morpholinyl | Introduce polar, H-bond accepting group |
Analytical and Characterization Methodologies for 4 Chlorobiphenyl 4 Carbonyl Chloride and Its Derivatives
Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 4'-Chlorobiphenyl-4-carbonyl chloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. researchgate.netchemrxiv.orgresearchgate.net For this compound, both ¹H and ¹³C NMR provide critical data for confirming its biphenyl (B1667301) structure and the substitution pattern.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings. The protons on the phenyl ring bearing the carbonyl chloride group will be deshielded due to the electron-withdrawing nature of the C(=O)Cl group, appearing at a lower field (higher ppm value) compared to the protons on the chlorophenyl ring. The protons on each ring typically exhibit a characteristic AA'BB' or doublet of doublets splitting pattern, indicative of para-substitution.
Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Protons ortho to -COCl | ~8.1-8.3 | Doublet |
| ¹H | Protons meta to -COCl | ~7.7-7.9 | Doublet |
| ¹H | Protons ortho to -Cl | ~7.5-7.7 | Doublet |
| ¹H | Protons meta to -Cl | ~7.4-7.6 | Doublet |
| ¹³C | C=O | ~168 | Singlet |
| ¹³C | Aromatic Carbons | ~125-145 | Multiple Singlets |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. chemicalbook.com The IR spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the acid chloride group, which typically appears at a high frequency. uobabylon.edu.iqpg.edu.pl
Key characteristic absorption bands include:
C=O Stretch (Acid Chloride): A strong and sharp absorption band is expected in the region of 1775–1815 cm⁻¹. The conjugation with the biphenyl system may shift this frequency slightly. For comparison, the C=O stretch in 4-chlorobenzoyl chloride is observed in this region. nist.gov
Aromatic C=C Stretch: Medium to weak absorptions in the 1400–1600 cm⁻¹ range are characteristic of the aromatic rings.
C-Cl Stretch: A strong absorption corresponding to the aryl C-Cl bond is expected in the 1000–1100 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted rings appear in the 800-860 cm⁻¹ region.
Data Table: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Acid Chloride) | Stretch | 1775 - 1815 | Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak |
| C-Cl (Aryl) | Stretch | 1000 - 1100 | Strong |
| Aromatic C-H | Out-of-plane bend | 800 - 860 | Strong |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₈Cl₂O), the high-resolution mass spectrum would confirm the molecular formula. The electron ionization (EI) mass spectrum provides information about the fragmentation pattern, which aids in structural confirmation. libretexts.org
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Expected fragmentation pathways include:
Loss of a chlorine radical from the carbonyl chloride group ([M-Cl]⁺).
Loss of the entire carbonyl chloride group ([M-COCl]⁺).
Cleavage of the biphenyl bond.
Loss of a chlorine radical from the aromatic ring.
The fragmentation of related compounds, such as other polychlorinated biphenyls, often involves the formation of stable dibenzofuran or phenylcyclopentadienyl cations. nih.govresearchgate.net
Data Table: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Ion Structure | Description |
|---|---|---|
| 250/252/254 | [C₁₃H₈Cl₂O]⁺ | Molecular Ion (M⁺) |
| 215/217 | [C₁₃H₈ClO]⁺ | Fragment from loss of Cl |
| 187/189 | [C₁₂H₈Cl]⁺ | Fragment from loss of COCl |
| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of biphenyl derivatives. nih.govscielo.br A reversed-phase HPLC method is typically suitable for this compound, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.com
A typical HPLC system for this compound would involve:
Column: A C18 or C8 reversed-phase column.
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water. scielo.br An acid, such as formic acid or phosphoric acid, may be added to improve peak shape. For mass spectrometry detection, volatile buffers like formic acid are necessary. sielc.com
Detection: UV detection is highly effective due to the strong UV absorbance of the aromatic biphenyl system. A detection wavelength around 254 nm is commonly used. scielo.br
The retention time of the compound is a key parameter for its identification under specific chromatographic conditions, while the peak area allows for quantitative analysis and purity determination.
Data Table: Representative HPLC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient (~25 °C) |
Theoretical and Computational Investigations of 4 Chlorobiphenyl 4 Carbonyl Chloride Reactivity
Quantum Chemical Calculations on Reaction Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the energetics of chemical reactions, including transition states and reaction intermediates. For acyl chlorides such as 4'-Chlorobiphenyl-4-carbonyl chloride, a key reaction is hydrolysis. DFT studies on similar molecules, like benzoyl chlorides, have shown that the mechanism of hydrolysis can vary, sometimes proceeding through a concerted SN2 pathway rather than a traditional addition-elimination mechanism involving a tetrahedral intermediate. The specific pathway and its associated energy barrier are influenced by factors such as the solvent and the nature of substituents on the aromatic ring. researchgate.net
For instance, in the hydrolysis of substituted benzoyl chlorides, the transition state structure is sensitive to both the electronic effects of the substituents and the solvent environment. In less polar solvents like acetone, electron-withdrawing groups tend to increase the reaction rate. In water, which can act as both a nucleophile and a catalyst, the trend can be more complex, with both electron-donating and electron-withdrawing groups potentially accelerating the reaction. researchgate.net In the case of this compound, the chlorine atom on the distal phenyl ring acts as an electron-withdrawing group, which would be expected to influence the energetics of nucleophilic attack at the carbonyl carbon.
Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from DFT calculations for the hydrolysis of this compound, based on findings for analogous compounds.
| Reaction Step | Calculated Energy Change (kcal/mol) |
| Formation of Reactant Complex | -5.2 |
| Transition State for Nucleophilic Attack | +15.8 |
| Formation of Tetrahedral Intermediate | -8.1 |
| Transition State for Chloride Elimination | +12.3 |
| Formation of Product Complex | -25.6 |
| Note: These values are illustrative and based on typical calculations for acyl chloride hydrolysis. |
Molecular Modeling of Reactivity and Selectivity
Molecular modeling can provide significant insights into the factors that control the reactivity and selectivity of this compound in various reactions. The reactivity of the carbonyl group is highly dependent on the electrophilicity of the carbonyl carbon, which is influenced by the electronic effects of the entire biphenyl (B1667301) system. The chlorine atom, being electron-withdrawing, is expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. docbrown.info
In reactions with substituted aromatic compounds, such as Friedel-Crafts acylation, the selectivity (i.e., the position of acylation on the nucleophile) is a key aspect. Molecular modeling studies on the acylation of diphenyl ether with benzoyl chloride have shown how the existing substituent (the ether group) directs the incoming acyl group, with calculations of the activation energies for attack at the ortho-, meta-, and para-positions explaining the observed product distribution. nih.gov Similarly, for reactions where this compound acts as the electrophile, computational models can predict how the electronic and steric properties of the nucleophile will determine the reaction's regioselectivity.
Frontier Molecular Orbital (FMO) theory is a powerful tool within molecular modeling to predict reactivity. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For an electrophile like this compound, the LUMO is of particular interest, as its energy and spatial distribution indicate the most likely site for nucleophilic attack. The LUMO is expected to be centered on the carbonyl carbon, and its energy level will be lowered by the electron-withdrawing chlorine, enhancing reactivity.
The following table presents hypothetical FMO data for this compound and a related compound, biphenyl-4-carbonyl chloride, to illustrate the expected electronic effects.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Biphenyl-4-carbonyl chloride | -7.2 | -1.8 | 5.4 |
| This compound | -7.4 | -2.0 | 5.4 |
| Note: These are representative values to illustrate the expected trends. |
Structure-Reactivity Correlations
Correlating the molecular structure of this compound with its reactivity can be effectively achieved through the calculation of various molecular descriptors. Conceptual DFT provides a framework for defining and calculating global and local reactivity descriptors that are useful in this regard. researchgate.net
Global reactivity descriptors provide a general measure of a molecule's reactivity. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Harder molecules are generally less reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.
For this compound, the presence of the carbonyl chloride group and the chloro-substituent are expected to result in a relatively high electrophilicity index, signifying its propensity to react with nucleophiles.
Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule. For an electrophilic attack on a nucleophile, the Fukui function f- indicates the sites most susceptible to attack. Conversely, for a nucleophilic attack on this compound, the Fukui function f+ would highlight the atoms most likely to accept electrons, with the highest value expected at the carbonyl carbon. mdpi.com
A hypothetical table of calculated global reactivity descriptors for this compound is presented below.
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.7 |
| Chemical Hardness (η) | 2.7 |
| Electrophilicity Index (ω) | 4.1 |
| Note: These values are for illustrative purposes to demonstrate the application of these descriptors. |
These computational approaches provide a detailed understanding of the chemical behavior of this compound, offering predictive power for its reactions and a basis for understanding its structure-reactivity relationships.
Future Research Directions and Emerging Trends
Catalytic Innovations in Transformations of 4'-Chlorobiphenyl-4-carbonyl Chloride
The transformation of this compound is heavily reliant on catalytic methods, particularly cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds. Future research in this area is directed towards the development of more efficient, selective, and sustainable catalytic systems.
Recent advancements in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are highly relevant to the functionalization of the biphenyl (B1667301) core of this compound. nih.govmdpi.comkaznu.kz Innovations in this field include the design of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can enhance the activity and stability of palladium catalysts. organic-chemistry.org These advanced catalysts can facilitate couplings with a broader range of substrates under milder reaction conditions, which is particularly pertinent for the chloro-substituted ring of the target molecule. organic-chemistry.org
Furthermore, the use of palladium nanoparticles as catalysts is a burgeoning area of research. nih.gov These nanocatalysts, often supported on materials like mesoporous silica (B1680970) or magnetic nanoparticles, offer high surface area-to-volume ratios and can be easily recovered and recycled, contributing to more sustainable processes. nih.govresearchgate.net The development of bimetallic nanoparticles, such as Pd-Ag/ZnO, has also shown promise in enhancing catalytic efficiency and longevity. nih.gov
Beyond palladium, there is growing interest in employing more earth-abundant and less toxic metals like nickel and copper for cross-coupling reactions. rsc.org Nickel-based catalysts, for instance, have been shown to be effective in Negishi cross-coupling reactions involving aryl zinc chlorides and haloarenes. rsc.org The exploration of metal-free catalytic systems, such as those employing radical-mediated pathways, also presents a novel and environmentally benign approach for the synthesis of biphenyl dimers. rsc.org
The acyl chloride functionality of this compound is a key reactive handle. Recent progress in acyl Suzuki cross-coupling reactions, utilizing novel palladium catalysts and eco-friendly solvents, opens up new avenues for the synthesis of a diverse array of ketones. mdpi.com
| Catalytic System | Key Features | Potential Application for this compound |
|---|---|---|
| Palladium with advanced ligands (e.g., Buchwald-type, CataCXium) polyu.edu.hk | High activity, selectivity, and functional group tolerance. polyu.edu.hk | Selective cross-coupling at the C-Cl bond of the biphenyl core. |
| Supported Palladium Nanoparticles (e.g., on silica, magnetic nanoparticles) nih.govresearchgate.net | High catalytic activity, recyclability, and improved sustainability. nih.govresearchgate.net | Greener Suzuki-Miyaura and Heck reactions for further functionalization. |
| Nickel and Copper-based Catalysts rsc.org | Use of more abundant and less toxic metals. rsc.org | Alternative catalysts for cross-coupling reactions. |
| Metal-free Radical Catalysis rsc.org | Avoids the use of heavy metals, environmentally friendly. rsc.org | Novel pathways for creating biphenyl linkages. |
| Palladium-catalyzed Acyl Suzuki Coupling mdpi.com | Direct synthesis of ketones from the acyl chloride group. mdpi.com | Derivatization of the carbonyl chloride moiety to form complex ketones. |
Integration with Flow Chemistry and Automated Synthesis
The integration of chemical synthesis with continuous flow technology and automation is a transformative trend in the chemical industry, offering significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgnih.govsci-hub.se The reactive nature of this compound makes it an ideal candidate for such modern synthetic platforms.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when handling reactive intermediates. rsc.org The small reactor volumes in flow systems enhance heat and mass transfer, leading to improved reaction yields and selectivity while minimizing the risks associated with exothermic reactions. rsc.org For transformations involving this compound, such as amidations or Friedel-Crafts acylations, flow chemistry can offer a safer and more reproducible manufacturing process. beilstein-journals.org The synthesis of functionalized biaryl compounds via reactive intermediates like benzynes has already been demonstrated in continuous flow, highlighting the potential for complex molecular construction. researchgate.netrsc.org
Automated synthesis platforms, often coupled with flow reactors, enable the rapid and systematic exploration of chemical space. chimia.ch By automating the sequential addition of reagents and purification steps, these systems can accelerate the discovery and optimization of new derivatives of this compound. nih.gov This high-throughput approach is invaluable in medicinal chemistry and materials science for the generation of compound libraries. nih.gov The automated synthesis of peptides and other complex molecules has demonstrated the power of this technology to handle multi-step sequences efficiently. nih.gov
| Technology | Advantages | Relevance to this compound |
|---|---|---|
| Continuous Flow Chemistry | Enhanced safety, precise control of reaction conditions, improved yield and selectivity, and scalability. beilstein-journals.orgrsc.org | Safer handling of the reactive acyl chloride, controlled transformations, and potential for large-scale production. |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions and synthesis of compound libraries. chimia.chnih.gov | Rapid generation of diverse derivatives for drug discovery and materials science applications. |
| Integrated Flow and Automation | Seamless transition from laboratory-scale discovery to process development and manufacturing. chimia.ch | Efficient and streamlined workflow for the development of new products based on the this compound scaffold. |
Exploration of Novel Functionalization Pathways
While the classical reactions of the acyl chloride and the biphenyl core of this compound are well-established, future research will undoubtedly focus on the exploration of novel functionalization pathways to access unprecedented molecular architectures.
The derivatization of the carbonyl chloride group is a primary avenue for diversification. Beyond standard amide and ester formations, the use of a wider range of nucleophiles in conjunction with advanced catalytic methods can lead to novel structures. For instance, palladium-catalyzed carbonylative coupling reactions can introduce the carbonyl group into more complex molecular frameworks. researchgate.netresearchgate.net
Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into existing molecular scaffolds. acs.org While initially developed for metal-organic frameworks, the principles of PSM can be applied to discrete molecules like derivatives of this compound. This could involve, for example, the selective modification of one of the phenyl rings after the initial construction of a more complex molecule.
The development of new derivatizing reagents is also a key area of interest. nih.govddtjournal.comnih.govsdiarticle4.com These reagents can be designed to introduce specific functionalities, such as fluorescent tags for biological imaging or reactive handles for further chemical transformations. The design of reagents that react under mild and selective conditions is a continuous goal in synthetic chemistry. nih.gov
| Functionalization Strategy | Description | Potential for this compound |
|---|---|---|
| Advanced Carbonyl Chemistry | Utilizing modern catalytic methods to expand the scope of reactions at the acyl chloride group. researchgate.netresearchgate.net | Synthesis of complex ketones and other carbonyl derivatives with unique properties. |
| Post-Synthetic Modification | Stepwise modification of a pre-formed derivative to introduce new functionalities. acs.org | Creation of highly complex and multifunctional molecules with precise control over their structure. |
| Novel Derivatizing Reagents | The design and application of new reagents for the selective modification of the molecule. nih.govddtjournal.comnih.govsdiarticle4.com | Introduction of diverse functional groups for a wide range of applications, from materials to biological probes. |
Sustainable Synthesis and Lifecycle Analysis Considerations
The principles of green chemistry are increasingly influencing the design of synthetic routes and the selection of chemical products. researchgate.net For this compound, this translates to a focus on developing more sustainable synthetic methods and considering its entire lifecycle.
The synthesis of the biphenyl core is a key area for green innovation. The use of water-soluble and recyclable catalysts, such as fullerene-supported palladium nanocatalysts for Suzuki-Miyaura couplings, represents a significant step towards more environmentally friendly processes. researchgate.net The development of bio-based and natural catalysts also offers a promising avenue for reducing the environmental impact of chemical synthesis. tandfonline.com
A crucial aspect of sustainability is conducting a thorough lifecycle assessment (LCA) of chemical products. researchgate.netethz.chethz.chrero.chwbcsd.org An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, manufacturing, use, and disposal. For fine chemicals and pharmaceuticals, the production phase often has a disproportionately high environmental footprint compared to basic chemicals. ethz.chrero.ch Key contributors to this impact are energy consumption and the use of solvents and reagents. ethz.ch
Future research will likely involve a detailed LCA of this compound and its derivatives. This will help identify hotspots in the production process and guide the development of more sustainable alternatives. For example, minimizing the number of synthetic steps, using renewable feedstocks, and designing processes with high atom economy will be critical considerations.
| Concept | Key Principles | Application to this compound |
|---|---|---|
| Green Synthesis | Use of renewable feedstocks, recyclable catalysts, and environmentally benign solvents. High atom economy and energy efficiency. researchgate.nettandfonline.com | Development of cleaner routes to the biphenyl scaffold and its derivatives. |
| Lifecycle Assessment (LCA) | Holistic evaluation of environmental impacts from cradle to grave. researchgate.netethz.chethz.chrero.chwbcsd.org | Informing the design of more sustainable production processes and promoting responsible product stewardship. |
Q & A
Q. What are the optimal synthetic routes for 4'-Chlorobiphenyl-4-carbonyl chloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves the condensation of 4-chlorobiphenyl precursors with carbonyl chloride derivatives. A common approach is to use 4'-chlorobiphenyl-4-carboxylic acid as a starting material, followed by treatment with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include:
- Catalysts : Palladium or copper catalysts may enhance reaction efficiency in precursor synthesis .
- Solvents : Toluene or dimethylformamide (DMF) is preferred for their ability to stabilize intermediates .
- Temperature : Reactions are often conducted at reflux (80–110°C) to drive completion.
Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Isotopic labeling (e.g., ¹³C or deuterated analogs) can be incorporated for environmental tracer studies .
Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the biphenyl backbone and carbonyl chloride moiety. For example, the carbonyl carbon typically appears at ~170 ppm in ¹³C NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and intermolecular interactions. Fluorinated analogs (e.g., 4'-fluoro-4-chlorobiphenyl) show halogen bonding patterns that inform electronic effects in the parent compound .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic purity, especially for labeled variants .
Advanced Research Questions
Q. How do structural variations (e.g., fluorinated isomers) influence the reactivity and intermolecular interactions of this compound?
Methodological Answer: Comparative studies of monofluorinated isomers (e.g., 2'-fluoro-4-chlorobiphenyl) reveal:
- Electronic Effects : Fluorine substitution at the para position reduces electron density on the biphenyl ring, altering electrophilic substitution kinetics .
- Intermolecular Interactions : Halogen bonding between chlorine and adjacent aromatic systems can stabilize crystal lattices, as observed in X-ray structures .
- Reactivity : Fluorinated derivatives exhibit slower hydrolysis rates due to increased steric hindrance, which can be quantified via kinetic assays in aqueous/organic solvent systems .
Q. How can researchers resolve contradictions in analytical data (e.g., conflicting NMR or crystallographic results) for this compound derivatives?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, and IR) to confirm functional groups. For example, crystallographic data may resolve ambiguities in NMR peak assignments caused by dynamic effects .
- Computational Modeling : Use density functional theory (DFT) to predict spectroscopic profiles and compare with experimental data. Semi-empirical methods (e.g., PM6) have been applied to fluorinated biphenyls to reconcile structural discrepancies .
- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets, particularly when comparing batch-to-batch synthetic results .
Q. What are the best practices for environmental analysis of this compound degradation products?
Methodological Answer:
- Isotopic Labeling : Use ¹³C-labeled standards (e.g., 4-Chloro[¹³C₁₂]biphenyl) to track degradation pathways via liquid chromatography-mass spectrometry (LC-MS) .
- Sample Preparation : Employ solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from complex matrices.
- Quantitative Analysis : Calibrate using certified reference materials (CRMs) for polychlorinated biphenyls (PCBs), which share structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
